molecular formula C15H15ClN2O4S B3664449 N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B3664449
M. Wt: 354.8 g/mol
InChI Key: QODIIGQMCMGLQW-GHXNOFRVSA-N
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Description

N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide: is a complex organic compound with a unique structure that includes a thiazole ring, a benzylidene group, and various functional groups such as chloro, ethoxy, and methoxy. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of appropriate aldehydes and thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it into a more saturated form.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce more saturated derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications and functionalizations .

Biology: Biologically, N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is investigated for its potential antimicrobial and anticancer properties. It may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to modulate specific biological pathways makes it a candidate for treating various diseases .

Industry: Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the ethoxy and methoxy groups, along with the chloro substituent, provides opportunities for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-[(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-4-22-13-10(16)5-9(6-11(13)21-3)7-12-14(20)18-15(23-12)17-8(2)19/h5-7H,4H2,1-3H3,(H,17,18,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODIIGQMCMGLQW-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N=C(S2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N=C(S2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

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